N-{[4-Methyl-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-(pyrrolidine-1-sulfonyl)benzamide
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Overview
Description
N-{[4-Methyl-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-(pyrrolidine-1-sulfonyl)benzamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers.
Preparation Methods
The synthesis of N-{[4-Methyl-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-(pyrrolidine-1-sulfonyl)benzamide involves several steps:
Formation of the pyrazole ring: This step typically involves the reaction of a hydrazine derivative with a 1,3-diketone.
Introduction of the thiophene group: This can be achieved through a cross-coupling reaction, such as the Suzuki or Stille coupling.
Formation of the triazole ring: This step involves the cyclization of an appropriate precursor, often using a Huisgen cycloaddition reaction.
Attachment of the pyrrolidine-1-sulfonyl group: This can be done through a sulfonylation reaction.
Final assembly: The final compound is assembled through a series of condensation and coupling reactions.
Industrial production methods would likely involve optimizing these steps for scalability, yield, and cost-effectiveness.
Chemical Reactions Analysis
N-{[4-Methyl-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-(pyrrolidine-1-sulfonyl)benzamide can undergo various chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, potentially reducing ketone or nitro groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl or benzamide groups, using reagents like alkyl halides or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug development.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-{[4-Methyl-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-(pyrrolidine-1-sulfonyl)benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target, leading to various biological effects. The pathways involved may include signal transduction pathways or metabolic pathways.
Comparison with Similar Compounds
Similar compounds include:
- 7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine : This compound shares the triazole ring structure but differs in other functional groups.
- Disilane-bridged architectures : These compounds feature unique Si-Si bonds and are used in optoelectronic materials.
- Ethyl acetoacetate : This compound is used in various chemical reactions and shares some structural similarities.
N-{[4-Methyl-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-(pyrrolidine-1-sulfonyl)benzamide stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C31H33N7O4S3 |
---|---|
Molecular Weight |
663.8 g/mol |
IUPAC Name |
N-[[4-methyl-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide |
InChI |
InChI=1S/C31H33N7O4S3/c1-21-7-9-22(10-8-21)26-18-25(27-6-5-17-43-27)35-38(26)29(39)20-44-31-34-33-28(36(31)2)19-32-30(40)23-11-13-24(14-12-23)45(41,42)37-15-3-4-16-37/h5-14,17,26H,3-4,15-16,18-20H2,1-2H3,(H,32,40) |
InChI Key |
VDWMJUAKGANGAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5)C6=CC=CS6 |
Origin of Product |
United States |
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